molecular formula C6H11ClFNO4 B3008347 (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride CAS No. 2408937-86-8

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride

Cat. No.: B3008347
CAS No.: 2408937-86-8
M. Wt: 215.61
InChI Key: VUGXXIUAWKLDOQ-MMALYQPHSA-N
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Description

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a fluorine atom, and a methoxy group attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pentanoic Acid Backbone: The initial step involves the construction of the pentanoic acid backbone through a series of reactions such as aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.

    Introduction of Functional Groups: The amino group, fluorine atom, and methoxy group are introduced through selective functionalization reactions. For instance, the amino group can be introduced via reductive amination, while the fluorine atom can be added using electrophilic fluorination reagents.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and metabolic pathways.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride

Uniqueness

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride is unique due to the presence of the fluorine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its stability, solubility, and ability to interact with specific molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,4S)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO4.ClH/c1-12-6(11)3(7)2-4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXXIUAWKLDOQ-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C[C@@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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